Ganglioside GM3 (Bovine Milk ammonium salt)
Description
Ganglioside GM3 (monosialodihexosylganglioside) is a sialylated glycosphingolipid composed of a ceramide backbone linked to a trisaccharide moiety (NeuAcα2-3Galβ1-4Glcβ1-1Cer). It is abundant in bovine milk, particularly in the milk fat globule membrane (MFGM), and plays critical roles in cell signaling, pathogen binding, and neuronal development . The ammonium salt form (C₆₄H₁₁₈N₂O₂₁·NH₄; MW 1269.66 g/mol) enhances solubility and stability, making it suitable for biochemical studies . Bovine milk-derived GM3 is commercially standardized (e.g., Avanti Polar Lipids Product No. 860058P) with >99% purity, validated by advanced mass spectrometry (MS) techniques .
Properties
IUPAC Name |
azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNLPVAMQNXIG-HOIRUYDLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ganglioside GM3 can be synthesized through a series of complex chemical reactions involving the assembly of its constituent sugars and lipids. The synthetic route typically involves the glycosylation of ceramide with sialic acid derivatives under specific reaction conditions. The process requires precise control of temperature, pH, and the use of catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of Ganglioside GM3 often involves extraction from natural sources such as bovine milk. The extraction process includes high-performance thin-layer chromatography (HPTLC) for separation and purification. The compound is then converted to its ammonium salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Ganglioside GM3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ceramide backbone, affecting the biological activity of the compound.
Reduction: Reduction reactions can alter the functional groups on the sugar moiety, impacting its interaction with other biomolecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include modified gangliosides with altered biological activities. These modifications can enhance or inhibit specific cellular functions, making them useful in various research applications .
Scientific Research Applications
Ganglioside GM3 has a wide range of scientific research applications:
Chemistry: It is used as a substrate for studying enzymatic reactions involving neuraminidases and glycosyltransferases.
Biology: Ganglioside GM3 plays a role in cell signaling, cell adhesion, and modulation of immune responses. .
Medicine: This compound has potential therapeutic applications in cancer treatment due to its antiproliferative and pro-apoptotic effects on tumor cells.
Mechanism of Action
Ganglioside GM3 exerts its effects through several mechanisms:
Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase: This inhibition affects cell growth and proliferation.
Inhibition of Protein Kinase C Activity: This action modulates various cellular processes, including signal transduction and immune responses.
Regulation of Cytokine Production: Ganglioside GM3 prevents the production of cytokines, thereby modulating immune functions.
Modulation of Insulin Signaling: By inducing the dissociation of the insulin receptor-caveolin-1 complex, Ganglioside GM3 contributes to insulin resistance in adipocytes.
Comparison with Similar Compounds
GM3 vs. GD3 (Bovine Milk)
GM3 (Bovine Milk) vs. GM1 (Ovine Brain)
- Structure : GM1 has a tetrasaccharide core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1Cer) with an additional GalNAc residue and sialic acid.
- Source: GM1 is typically extracted from ovine brain (e.g., Avanti Product No. 860065), whereas GM3 is milk-derived .
- Biological Activity : GM1 enhances neurite outgrowth and is therapeutic in Parkinson’s disease, while GM3’s role in cancer progression (e.g., breast cancer via RICTOR/ZFX pathways) is more prominent .
GM3 (Ammonium Salt) vs. Sodium Salt Forms
- Solubility and Stability: The ammonium salt (e.g., Product No. 860058P) offers superior solubility in polar solvents compared to sodium salts (e.g., GM3 sodium salt, CAS 54827-14-4) .
- Analytical Compatibility : Ammonium salts reduce adduct formation in electrospray ionization (ESI)-MS, improving spectral accuracy .
Analytical Methodologies for Comparative Studies
Mass Spectrometry (MS)
Chromatography
Milk Concentrations
| Source | GM3 (mg/L) | GD3 (mg/L) | Notes |
|---|---|---|---|
| Bovine Milk | 6.5–15.9 | 0.25–7.0 | Varies with lactation stage |
| Human Colostrum | 4.1–20 | 4.6–7.0 | GM3 increases post-partum |
Bioavailability
- GM3 from infant formula enhances cognitive development, mimicking human milk’s functional benefits .
Biological Activity
Gangliosides are complex glycosphingolipids that play critical roles in cellular processes, including cell signaling, proliferation, and differentiation. Ganglioside GM3, particularly in its ammonium salt form derived from bovine milk, has been the subject of extensive research due to its diverse biological activities. This article reviews the biological activity of GM3, highlighting its mechanisms of action, effects on cell behavior, and potential therapeutic applications.
Overview of Ganglioside GM3
Ganglioside GM3 is synthesized from lactosylceramide (LacCer) through the addition of sialic acid. It is predominantly found in the brain and various other tissues, including adipose tissue and muscle. The structure of GM3 allows it to participate in lipid microdomains, facilitating effective signal transduction and cellular interactions .
Mechanisms of Biological Activity
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Cell Proliferation and Migration :
- GM3 has been shown to influence cell proliferation and migration significantly. In studies involving human fibroblasts with a mutation in GM3 synthase, a 93% reduction in gangliosides led to decreased epidermal growth factor (EGF) receptor activation, resulting in impaired cell migration and proliferation .
- Conversely, the introduction of GM3 into cells can restore some functions related to EGF signaling, although not completely reversing the effects of ganglioside depletion .
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Anti-Angiogenic Properties :
- Research indicates that GM3 exhibits anti-angiogenic properties in malignant brain cancers. It modulates various receptors associated with angiogenesis, such as IGF-1 and VEGF receptors, reducing cell proliferation and promoting apoptosis in rapidly dividing neural stem cells .
- This suggests potential therapeutic applications for GM3 in cancer treatment by inhibiting tumor growth and angiogenesis.
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Inflammatory Responses :
- GM3 acts as a ligand for Toll-like receptor 4 (TLR4), influencing inflammatory responses. Variations in fatty acid composition of GM3 can lead to differing pro-inflammatory or anti-inflammatory effects .
- In obesity-related studies, elevated levels of GM3 were associated with chronic inflammation and insulin resistance due to macrophage infiltration in adipose tissue .
- Cell Cycle Regulation :
Study 1: Effects on Fibroblast Migration
In a controlled experiment using fibroblasts from patients with a genetic defect in GM3 synthase, researchers observed a significant reduction (60% at suboptimal EGF concentrations) in cell migration compared to control fibroblasts. This study underscores the importance of GM3 in modulating cellular responses to growth factors .
Study 2: Anti-Angiogenic Activity
A study investigating the impact of GM3 on brain cancer cells demonstrated that increased levels of GM3 inhibited angiogenesis by downregulating factors necessary for blood vessel formation. The findings indicated that GM3 could serve as a potential therapeutic agent against tumor progression .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Cell Proliferation | Inhibition | Reduced EGF receptor activation |
| Cell Migration | Inhibition | Decreased signaling pathways |
| Angiogenesis | Inhibition | Modulation of angiogenic receptors |
| Inflammation | Modulation | TLR4 ligand activity |
Q & A
Basic Research Questions
Q. How can Ganglioside GM3 be accurately quantified in bovine milk using modern analytical techniques?
- Methodological Answer : Reverse-phase liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (RP-LC-QTOF-MS) is the gold standard for GM3 quantification. This technique resolves GM3 subspecies (e.g., d34:1, d40:1) by retention time and mass-to-charge ratio. Internal standards like C18:0 GM3-d3 (ammonium salt) are essential for normalization . Protocols involve lipid extraction using chloroform:methanol (2:1), followed by phase separation and evaporation under nitrogen. Column choices (e.g., ACQUITY UPLC BEH Shield RP18) optimize separation of structurally similar gangliosides .
Q. What protocols are recommended for isolating GM3 from bovine milk while preserving structural integrity?
- Methodological Answer : Extraction involves homogenizing milk in chloroform:methanol:water (2:1:0.1) to solubilize gangliosides. Centrifugation separates the organic phase, which is evaporated and reconstituted in ammonium acetate buffer. Dialysis removes salts, and subsequent purification via silica gel chromatography isolates GM3. Purity is validated using thin-layer chromatography (TLC) with resorcinol-HCl staining .
Q. How can researchers confirm the structural identity of GM3 subspecies in complex mixtures?
- Methodological Answer : Matrix-assisted laser desorption/ionization Fourier transform ion cyclotron resonance mass spectrometry (MALDI-FTICR-MS) provides high-resolution structural data. Negative-ion mode detects sialic acid residues, while collision-induced dissociation (CID) fragments reveal ceramide chain composition (e.g., d18:1 sphingosine paired with C16:0 or C24:1 fatty acids). Infrared multiphoton dissociation (IRMPD) further clarifies glycosidic linkages .
Advanced Research Questions
Q. How does GM3 modulate signaling pathways in cancer progression, and what experimental models validate these roles?
- Methodological Answer : GM3 suppresses EGFR and integrin signaling by sequestering receptors in membrane lipid rafts. In breast cancer models (e.g., MDA-MB-231 cells), GM3-enriched extracellular vesicles inhibit RICTOR-mTORC2 signaling, reducing metastasis. Validation involves lipid raft isolation via sucrose density gradient centrifugation and Western blotting for phosphorylated Akt (a downstream mTORC2 target) . Knockout mouse models (e.g., GM3S⁻/⁻) exhibit accelerated tumor growth, confirming GM3’s tumor-suppressive role .
Q. What genetic tools are available to study GM3 biosynthesis and its physiological impact?
- Methodological Answer : GM3S (ST3GAL5) knockout mice are critical for studying systemic GM3 depletion. Heterozygous (GM3S⁺/⁻) models show partial GM3 reduction, while homozygous knockouts lack GM3 entirely. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies residual GM3 in tissues, and sphingolipidomic profiling (e.g., Cer, S1P levels) identifies compensatory pathways . CRISPR-Cas9 editing in cell lines (e.g., HEK293) further links GM3 synthase activity to apoptotic resistance .
Q. How do gut microbiota interact with dietary GM3, and what methodologies assess these dynamics?
- Methodological Answer : Bifidobacterium longum subsp. infantis and B. bifidum hydrolyze GM3 via neuraminidases and glycosidases. Co-culture assays with GM3-enriched media (e.g., 50 µg/mL) and LC-MS/MS track degradation products (e.g., lactosylceramide). Microfluidic platforms simulate intestinal conditions, revealing species-specific catabolism rates. Fluorescently labeled GM3 (e.g., FITC-CTxB binding) visualizes bacterial uptake via confocal microscopy .
Q. What techniques resolve GM3’s spatial distribution in cellular membranes, and how does this affect function?
- Methodological Answer : Super-resolution microscopy (STED or PALM) localizes GM3 in membrane rafts using anti-GM3 monoclonal antibodies (validated by knockout controls). In sperm studies, GM3 concentrates in the equatorial segment, visualized via immunofluorescence. Lipid raft isolation (detergent-resistant membranes) combined with ganglioside profiling confirms GM3’s preference for ordered membrane domains .
Methodological Challenges and Best Practices
- Structural Complexity : GM3’s heterogeneity (e.g., acyl chain length, sialic acid isomerization) demands advanced MS/MS workflows. Use isotopic internal standards (e.g., GM3-d5) to correct for ionization efficiency variations .
- Sample Stability : GM3 degrades in aqueous solutions; prepare stock solutions in chloroform:methanol (2:1) and store at -80°C under argon. Avoid freeze-thaw cycles .
- Data Interpretation : Open-source tools (e.g., LipidXplorer, LipidHome) annotate GM3 subspecies from MS data, while molecular dynamics simulations predict membrane interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
